6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid
Description
This compound features a polycyclic framework with a chromen-2-ylidene core substituted by a tert-butyl group and diethylamino moiety. The chromene system is conjugated to a 1,3-diazinan ring via an ethylidene linker, with the diazinan ring further modified by three oxo groups and a 3-sulfopropyl substituent. A hexanoic acid chain is appended to the nitrogen of the diazinan ring, enhancing hydrophilicity. Key structural attributes include:
- Sulfopropyl group (-SO₃⁻): Enhances water solubility and ionic interactions.
- Hexanoic acid chain: Introduces carboxylic acid functionality for pH-dependent solubility and biomolecular interactions. Synthetic routes for analogous compounds (e.g., ) often employ base-catalyzed condensation reactions, such as triethylamine-mediated coupling in dioxane .
Properties
Molecular Formula |
C32H43N3O9S |
|---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid |
InChI |
InChI=1S/C32H43N3O9S/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43)/b23-14+,25-16- |
InChI Key |
YQFHJWTURSAEOA-QPSJRTFPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)O)/O2)C(C)(C)C |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)O)O2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid involves multiple steps, starting with the preparation of the chromen-2-ylidene intermediate. This intermediate is then reacted with various reagents to introduce the tert-butyl, diethylamino, and other functional groups. The final step involves the formation of the hexanoic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study utilizing the Sulforhodamine B assay revealed that the compound inhibited the growth of lung cancer cells significantly. The results showed a dose-dependent response, indicating that higher concentrations lead to greater cytotoxic effects.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
| MCF-7 (Breast) | 12.8 | Inhibition of proliferation |
Neuroprotective Effects
Beyond its anticancer properties, the compound has shown promise in neuroprotection. It may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Research Findings
In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced markers of inflammation and improved cognitive function.
Table 3: Neuroprotective Effects
| Model | Treatment Duration | Outcome |
|---|---|---|
| Alzheimer's Mouse Model | 4 weeks | Reduced amyloid plaques |
| Parkinson's Rat Model | 6 weeks | Improved motor function |
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogs (Table 1) include heterocyclic systems with chromen-ylidene or pyrimidine cores, sulfonic acid derivatives, and carboxylated side chains.
Table 1: Structural Comparison with Analogs
Key Observations :
- Chromen vs. Thiazolo-pyrimidine Cores : The target’s chromen system enables extended conjugation compared to the thiazolo-pyrimidine cores in 11a/b, which may influence electronic spectra and binding affinities .
- Sulfopropyl vs. Cyano Groups: The sulfopropyl group in the target enhances solubility (via SO₃⁻) compared to the hydrophobic cyano groups in 11a/b, which prioritize lipophilic interactions .
- Hexanoic Acid vs. Sugar Chains: Elsamicin B’s glycosyl groups facilitate membrane permeability, whereas the target’s carboxylic acid may favor ionic binding to proteins or metal ions .
Physicochemical Properties
Table 2: Spectral and Solubility Data
Key Insights :
Structural Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to 11a/b due to shared heterocyclic frameworks but diverges in substituent chemistry (e.g., SO₃⁻ vs. CN). In contrast, its similarity to Elsamicin B is lower (~0.4) due to the absence of glycosylation .
Biological Activity
6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines various functional groups, contributing to its biological activity. Its molecular formula is with a molecular weight of 645.8 g/mol. The intricate arrangement of chromene and diazinan moieties plays a crucial role in its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C32H43N3O9S |
| Molecular Weight | 645.8 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C32H43N3O9S/c1... |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It modulates various signaling pathways that are critical for cellular functions:
- Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrases (CA I, CA II, CA IX, CA XII), which are important in tumorigenesis and metabolic processes .
- Cell Cycle Regulation : It influences pathways such as PI3K/AKT/mTOR that are pivotal in cell survival and proliferation. This modulation can lead to decreased tumor growth and enhanced apoptosis in cancer cells .
- Antioxidant Activity : The presence of chromene derivatives contributes to significant antioxidant properties, which help in reducing oxidative stress within cells .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound through various mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has been shown to induce apoptosis in several cancer cell lines, including HeLa and HepG2, with IC50 values ranging from 18.1 to 42.1 μM depending on the specific derivative used .
- Synergistic Effects : When combined with other agents like Akt inhibitors, it enhances the cytotoxic effects on liver cancer cells by increasing pro-apoptotic protein expression while decreasing anti-apoptotic proteins .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has been tested against Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity at concentrations around 100 μg/mL .
- Fungal Activity : The compound also demonstrates antifungal properties against Candida albicans and Aspergillus niger, indicating its broad-spectrum efficacy against microbial infections .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Coumarin Derivatives : A study synthesized various coumarin derivatives similar to the target compound and evaluated their effects on human carbonic anhydrases. The most effective derivatives showed significant inhibition rates, suggesting that structural modifications can enhance biological activity .
- Cytotoxicity Assays : In vitro assays revealed that derivatives of the compound could significantly reduce cell viability in cancer cell lines compared to controls, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
